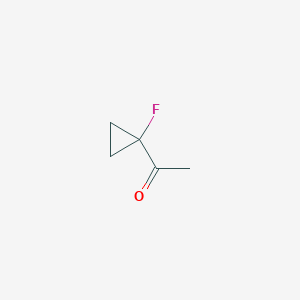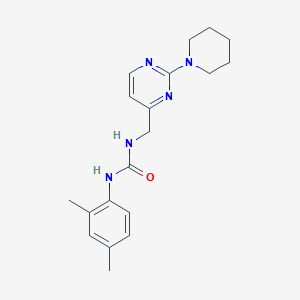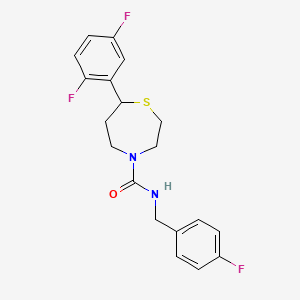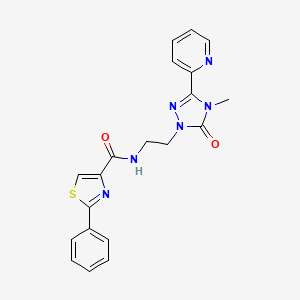
1-(1-Fluorocyclopropyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Fluorocyclopropyl)ethanone is a chemical compound with the CAS Number: 63141-10-6. It has a molecular weight of 102.11 and its IUPAC name is 1-(1-fluorocyclopropyl)ethanone . and 97% . It is a colorless liquid .
Molecular Structure Analysis
The molecular formula of 1-(1-Fluorocyclopropyl)ethanone is C5H7FO . The InChI code for the compound is 1S/C5H7FO/c1-4(7)5(6)2-3-5/h2-3H2,1H3 . For a more detailed molecular structure, it would be best to refer to a reliable chemical database or resource .Physical And Chemical Properties Analysis
1-(1-Fluorocyclopropyl)ethanone has a density of 1.1±0.1 g/cm3 . It has a boiling point of 93.8±23.0 °C at 760 mmHg . The compound has a flash point of 27.2±12.9 °C . Its exact mass is 102.048096 .科学的研究の応用
Metabolite Interactions in Pharmaceutical Research
1-(1-Fluorocyclopropyl)ethanone is involved in the biotransformation of prasugrel, a thienopyridine antiplatelet agent. The compound undergoes rapid deesterification to R-95913, followed by cytochrome P450-mediated formation of R-138727, which is responsible for platelet aggregation inhibition. This process is significant for understanding drug metabolism and interactions, especially in the context of cytochrome P450's role in metabolizing various pharmaceuticals (Rehmel et al., 2006).
Antimycobacterial Activity
Research on novel hybrid heterocycles incorporating elements such as 1-cyclopropyl-2-(2-fluorophenyl)ethanone has shown promising results in antimycobacterial activity against Mycobacterium tuberculosis. These studies are critical for developing new therapeutics for tuberculosis, especially given the ongoing challenges with drug-resistant strains (Ponnuchamy et al., 2014).
Synthesis and Characterization for Biological Applications
The synthesis and characterization of compounds like 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone, derived from 1-(1-Fluorocyclopropyl)ethanone, are pivotal in the development of new pharmacological agents. Such studies involve comprehensive spectral, thermal, and structural analyses to understand the pharmacokinetics and potential therapeutic applications (Govindhan et al., 2017).
Antimicrobial and Antifungal Applications
Research on various derivatives of 1-(1-Fluorocyclopropyl)ethanone has shown significant antimicrobial and antifungal properties. These compounds, synthesized from different starting materials, have been tested against a range of bacterial and fungal strains, demonstrating their potential as active pharmaceutical ingredients in treating infections (Wanjari, 2020).
Agricultural Fungicide Development
The synthesis and characterization of compounds like 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, related to 1-(1-Fluorocyclopropyl)ethanone, have been explored for their potential application in agricultural fungicides. Such research contributes to the development of new and effective fungicides for crop protection, enhancing agricultural productivity (Ji et al., 2017).
Safety and Hazards
将来の方向性
As for future directions, it’s difficult to predict without specific context. The use and study of 1-(1-Fluorocyclopropyl)ethanone would likely depend on the needs of the chemical, pharmaceutical, or other industries. For more specific information, it would be beneficial to refer to recent publications or patents involving this compound .
特性
IUPAC Name |
1-(1-fluorocyclopropyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO/c1-4(7)5(6)2-3-5/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGXRNZDYVFABZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63141-10-6 |
Source


|
| Record name | 1-(1-fluorocyclopropyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B2685236.png)
![methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2685238.png)
![6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2685239.png)

![(3,4-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2685241.png)
![N-1,3-benzodioxol-5-yl-2-[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]butanamide](/img/structure/B2685243.png)

![4-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2685245.png)
![2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide](/img/structure/B2685249.png)

![4-[(Z)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid](/img/structure/B2685254.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2685256.png)
![4-tert-butyl-N-[4-(2-hydroxyethyl)phenyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2685257.png)
![5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2685259.png)